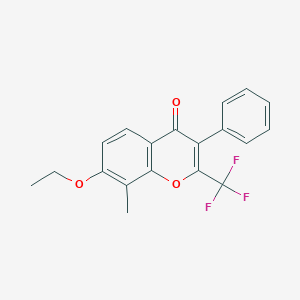

7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one, also known as EPMC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. EPMC belongs to the class of flavonoids and is structurally similar to other flavonoids such as quercetin and kaempferol. In

Applications De Recherche Scientifique

Spectral and Acid-Base Properties

One study focused on the derivatives of 7-hydroxy-2-phenyl-4H-chromen-4-one, investigating their ground-state and electronically excited-state behavior. The research found that these compounds exhibit distinct spectral and fluorescent properties, influenced significantly by the presence of electron-releasing or electron-withdrawing substituents. This suggests potential applications in the development of fluorescent materials or sensors based on the structural manipulation of chromen-4-one derivatives (Serdiuk & Roshal, 2015).

Fluorogenic Sensor Development

Another intriguing application comes from the study of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, which demonstrated unusual fluorescence properties. The compound's fluorescence is highly dependent on the solvent type, showing strong emission in protic environments. This behavior is leveraged for creating fluorogenic (fluorescent "off-on") sensors, indicating its utility in detecting solvent polarity or environmental conditions (Uchiyama et al., 2006).

Synthetic Applications in Material Science

Research on chromene chromium carbene complexes highlights their role in synthesizing photochromic materials and compounds with biological activity. These complexes participate in benzannulation reactions, leading to naphthopyran and naphthopyrandione units, crucial for developing materials with light-responsive properties (Rawat et al., 2006).

Inhibition of Carbonic Anhydrase-II

A novel flavonoid derived from the bark of Millettia ovalifolia, structurally related to the compound of interest, showed significant inhibition of carbonic anhydrase-II. This finding suggests potential applications in treating various disorders such as cystic fibrosis, glaucoma, and epilepsy, demonstrating the broader pharmacological relevance of chromen-4-one derivatives (Rahman et al., 2015).

Molecular Self-Assembly and Photovoltaic Efficiency

A comprehensive study on benzopyran analogs, including flavonoid compounds like genistein and apigenin, focused on their spectroscopic analysis, DFT studies, and their self-assembly with graphene. These investigations revealed enhancements in physicochemical properties and photovoltaic efficiency when these compounds form self-assemblies with graphene, suggesting their applicability in dye-sensitized solar cells and other photovoltaic devices (Al‐Otaibi et al., 2020).

Propriétés

IUPAC Name |

7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3O3/c1-3-24-14-10-9-13-16(23)15(12-7-5-4-6-8-12)18(19(20,21)22)25-17(13)11(14)2/h4-10H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYHKDDJQHCANI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethyl 2-methyl 5-[({[5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380451.png)

![5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B380458.png)

![2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380459.png)

![10-[2-(3-Methoxyphenoxy)ethylsulfanyl]-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B380462.png)

![bis{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl} sulfone](/img/structure/B380463.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B380464.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B380465.png)

![ethyl 5-({[3-allyl-5-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B380469.png)

![4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B380470.png)

![1-(4-Fluorobenzoyl)-3-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-2-azepanone](/img/structure/B380471.png)

![3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorobenzoyl)azepan-2-one](/img/structure/B380472.png)

![3-allyl-5-(4-fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380473.png)

![6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380474.png)